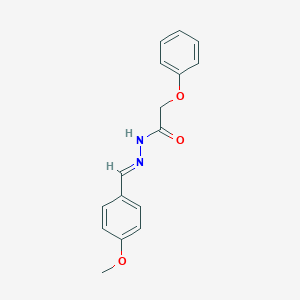
N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB is a benzoxazole derivative and is used as a fluorescent probe and inhibitor of proteasome activity.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been extensively used as a fluorescent probe to monitor proteasome activity. Proteasomes are large protein complexes that degrade proteins in cells, and their dysfunction has been linked to various diseases such as cancer and neurodegenerative disorders. N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide binds to the proteasome and emits fluorescence when proteasome activity is inhibited. This property of N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been used to develop high-throughput screening assays to identify proteasome inhibitors for drug discovery.
Mécanisme D'action
N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide inhibits proteasome activity by binding to the active site of the proteasome. The benzoxazole moiety of N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide interacts with the catalytic threonine residue of the proteasome, leading to inhibition of its activity. The fluorescence emission of N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is due to its binding to the proteasome, and the intensity of fluorescence is proportional to the degree of proteasome inhibition.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been shown to inhibit proteasome activity in various cell lines and in vivo models. Proteasome inhibition by N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide leads to accumulation of ubiquitinated proteins and activation of the unfolded protein response pathway. N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has also been shown to induce apoptosis in cancer cells by inhibiting proteasome activity. However, N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has no significant effect on cell viability in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a useful tool for monitoring proteasome activity in vitro and in vivo. Its fluorescent properties make it easy to quantify proteasome inhibition, and it can be used in high-throughput screening assays for drug discovery. However, N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has limitations in terms of its specificity for the proteasome. It can also bind to other proteins and interfere with their functions, leading to off-target effects. Additionally, N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has potential applications in various fields such as drug discovery, cancer research, and neurodegenerative disease research. Future research can focus on improving the specificity of N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide for the proteasome and developing more efficient synthesis methods to improve the yield and purity of the compound. N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can also be used in combination with other proteasome inhibitors to enhance their efficacy and reduce off-target effects. Furthermore, N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can be used to study the role of proteasome dysfunction in various diseases and to develop novel therapies targeting the proteasome.
Méthodes De Synthèse
N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can be synthesized by reacting 2,4-difluoroaniline with 2-hydroxybenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-aminopropionitrile to obtain N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. The synthesis of N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been optimized to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3/c17-10-5-6-12(11(18)9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZFOYIDQDXCRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B352581.png)
![1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B352584.png)


![3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352628.png)
![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B352629.png)


![5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352653.png)
![5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352654.png)

![2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B352659.png)

